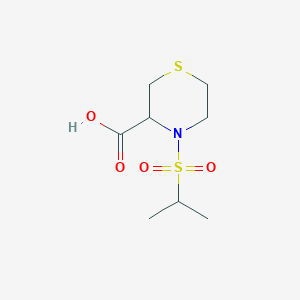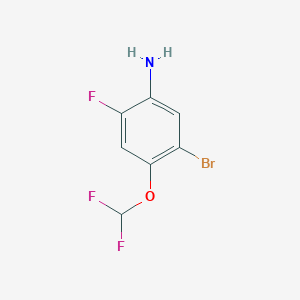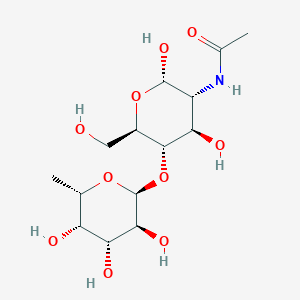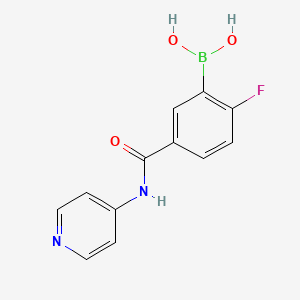
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The first step involves the formation of an amide bond between 2-fluorobenzoic acid and 4-aminopyridine, resulting in the intermediate 2-Fluoro-5-(4-pyridylcarbamoyl)benzoic acid.
Boronic Acid Formation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The fluorine atom and pyridylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Applications De Recherche Scientifique
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The fluorine atom and pyridylcarbamoyl group further enhance its reactivity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
2-Fluorophenylboronic Acid: Lacks the pyridylcarbamoyl group, making it less versatile in certain reactions.
5-(4-Pyridylcarbamoyl)benzeneboronic Acid: Lacks the fluorine atom, which can affect its reactivity and specificity.
2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid: A positional isomer with different reactivity and properties.
Uniqueness: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is unique due to the combination of its fluorine atom, pyridylcarbamoyl group, and boronic acid moiety. This combination imparts distinct reactivity and specificity, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H10BFN2O3 |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
[2-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-11-2-1-8(7-10(11)13(18)19)12(17)16-9-3-5-15-6-4-9/h1-7,18-19H,(H,15,16,17) |
Clé InChI |
QZOJQJVFSHJCBX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



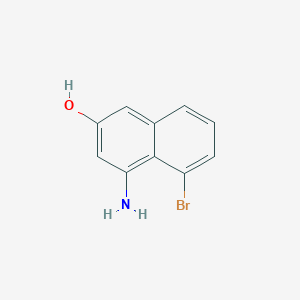
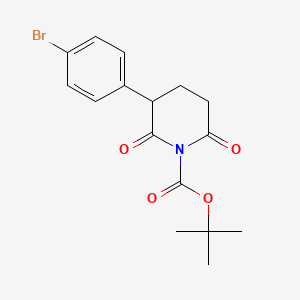
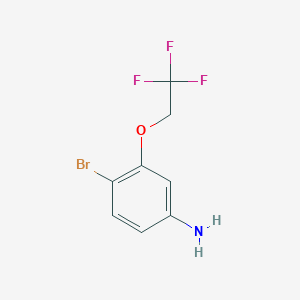
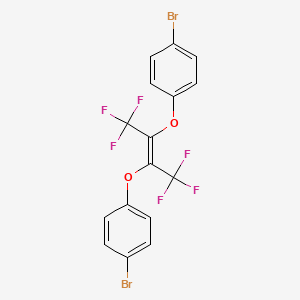
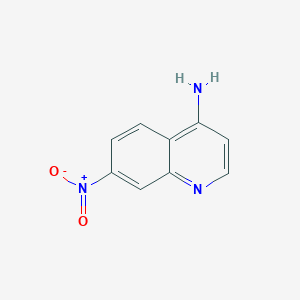
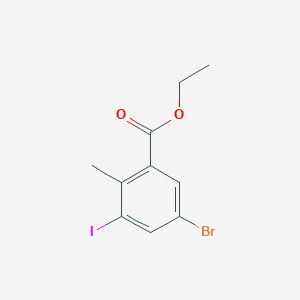

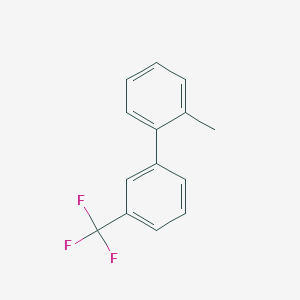

![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
